molecular formula C20H24N2O2S B11321710 2-{[2-(2,5-dimethylphenoxy)ethyl]sulfanyl}-1-(2-methoxyethyl)-1H-benzimidazole

2-{[2-(2,5-dimethylphenoxy)ethyl]sulfanyl}-1-(2-methoxyethyl)-1H-benzimidazole

Cat. No.: B11321710
M. Wt: 356.5 g/mol
InChI Key: NQRZABDIDRLJMY-UHFFFAOYSA-N
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Description

2-{[2-(2,5-Dimethylphenoxy)ethyl]sulfanyl}-1-(2-methoxyethyl)-1H-1,3-benzodiazole is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(2,5-dimethylphenoxy)ethyl]sulfanyl}-1-(2-methoxyethyl)-1H-1,3-benzodiazole typically involves multiple steps. One common method starts with the preparation of the intermediate 2-(2,5-dimethylphenoxy)ethyl bromide. This intermediate is then reacted with 2-mercapto-1-(2-methoxyethyl)-1H-benzimidazole under basic conditions to yield the final product. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(2,5-Dimethylphenoxy)ethyl]sulfanyl}-1-(2-methoxyethyl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The phenoxy and benzimidazole moieties can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl2).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine derivative.

Scientific Research Applications

2-{[2-(2,5-Dimethylphenoxy)ethyl]sulfanyl}-1-(2-methoxyethyl)-1H-1,3-benzodiazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[2-(2,5-dimethylphenoxy)ethyl]sulfanyl}-1-(2-methoxyethyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or proteins, leading to its antimicrobial or anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[2-(2,5-Dimethylphenoxy)ethyl]sulfanyl}-4,5-dihydro-1H-imidazole
  • **N-[2-(2,5-Dimethylphenoxy)ethyl]-2-propanamine
  • **2-(2,5-Dimethylphenoxy)ethylamine

Uniqueness

2-{[2-(2,5-Dimethylphenoxy)ethyl]sulfanyl}-1-(2-methoxyethyl)-1H-1,3-benzodiazole is unique due to its specific structural features, such as the combination of the benzimidazole core with the dimethylphenoxy and methoxyethyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H24N2O2S

Molecular Weight

356.5 g/mol

IUPAC Name

2-[2-(2,5-dimethylphenoxy)ethylsulfanyl]-1-(2-methoxyethyl)benzimidazole

InChI

InChI=1S/C20H24N2O2S/c1-15-8-9-16(2)19(14-15)24-12-13-25-20-21-17-6-4-5-7-18(17)22(20)10-11-23-3/h4-9,14H,10-13H2,1-3H3

InChI Key

NQRZABDIDRLJMY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)OCCSC2=NC3=CC=CC=C3N2CCOC

Origin of Product

United States

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